molecular formula C17H23NO4 B13215340 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Cat. No.: B13215340
M. Wt: 305.4 g/mol
InChI Key: QPHGQKYARIAFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(tert-Butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid ( 2059975-74-3) is a high-value chemical building block with a molecular formula of C 17 H 23 NO 4 and a molecular weight of 305.37 g/mol . This compound features a benzoic acid moiety linked to a Boc-protected 5-methylpyrrolidine ring, making it a versatile intermediate for constructing more complex molecules. Its structure is characterized by an InChI key of QPHGQKYARIAFPK-UHFFFAOYSA-N and a SMILES representation of CC1CC(CN1C(=O)OC(C)(C)C)c1cccc(c1)C(=O)O . In research settings, this compound serves as a critical precursor in organic synthesis and medicinal chemistry. The tert -butoxycarbonyl (Boc) group acts as a protective group for the pyrrolidine nitrogen, allowing for selective functionalization of the benzoic acid segment. This is essential in multi-step synthesis, particularly in the development of potential pharmaceutical candidates, such as protease inhibitors and other bioactive molecules that target metabolic disorders . The compound's structure, which combines an aromatic carboxylic acid with a protected, stereochemically rich heterocycle, makes it a valuable scaffold for creating compound libraries and exploring structure-activity relationships. This product is offered with a guaranteed purity of 95.0% and is available for immediate sourcing in quantities ranging from 50 mg to 10 g, with current pricing listed in commercial catalogs . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

3-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H23NO4/c1-11-8-14(10-18(11)16(21)22-17(2,3)4)12-6-5-7-13(9-12)15(19)20/h5-7,9,11,14H,8,10H2,1-4H3,(H,19,20)

InChI Key

QPHGQKYARIAFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyldicarbonate (DiBoc) in the presence of a base such as triethylamine or sodium hydroxide. This step protects the amine functionality, preventing side reactions in subsequent steps.

Typical procedure:

Step Reagents & Conditions Yield Notes
Boc protection of pyrrolidine amine Pyrrolidine derivative + di-tert-butyldicarbonate + base (e.g., NaOH or triethylamine) in THF-water or methanol-water mixture, stirred at 25–30°C for 3–18 hours 70–80% Reaction mixture often passed through ion-exchange resin to remove impurities; solvent removal under reduced pressure; azeotropic drying with THF to yield pure Boc-protected intermediate

Example: 4-piperidinepropionic acid was Boc-protected by stirring with di-tert-butyldicarbonate and sodium hydroxide in THF-water for 18 hours at 25°C, yielding 79% of the Boc-protected product.

Functionalization at Pyrrolidine 3-Position and 5-Methyl Substitution

The introduction of the 5-methyl group and the benzoic acid substituent at the 3-position involves selective alkylation or acylation reactions on the pyrrolidine ring. This can be achieved via:

  • Starting from a suitably substituted pyrrolidine precursor.
  • Using organometallic reagents or halogenated benzoic acid derivatives to form the carbon-carbon bond.
  • Employing mild reaction conditions to preserve the Boc protecting group.

While direct literature specific to this exact compound is limited, analogous pyrrolidine derivatives have been synthesized using:

Step Reagents & Conditions Notes
Alkylation/acylation at 3-position Reaction of Boc-protected pyrrolidine with benzoic acid derivatives or activated esters under basic or catalytic conditions Requires control of stereochemistry and regioselectivity
Introduction of 5-methyl substituent Use of methylating agents or starting from 5-methylpyrrolidine building blocks Stereocontrol is critical

Hydrolysis and Purification

The benzoic acid function may be introduced as an ester or protected form and subsequently hydrolyzed under mild basic or acidic conditions to yield the free acid.

Step Reagents & Conditions Yield Notes
Hydrolysis of ester to acid Lithium hydroxide monohydrate in aqueous methanol at room temperature, stirred for several hours High yield Mild conditions preserve Boc group; reaction monitored by TLC or HPLC

Purification typically involves:

  • Extraction with organic solvents (dichloromethane, toluene).
  • Washing with aqueous layers (water, sodium chloride solution).
  • Solvent removal under reduced pressure.
  • Chromatographic techniques or recrystallization.

Example Protocol Summary

Step Reagents Conditions Yield Reference
Boc protection of pyrrolidine amine Di-tert-butyldicarbonate, NaOH, THF-water 25°C, 18 h 79%
Hydrolysis of ester to acid LiOH monohydrate, methanol-water Room temp, several hours High
Alkylation/acylation for benzoic acid attachment Benzoic acid derivatives, base/catalyst Variable Not specified

Analytical and Operational Notes

  • Solvent removal techniques include rotary evaporation, azeotropic distillation, and drying over ion-exchange resins to ensure purity and yield.
  • Reaction monitoring is typically done by chromatographic methods (TLC, HPLC).
  • Purity and identity are confirmed by mass spectrometry (FABMS), NMR, and melting point analysis.
  • The Boc protecting group is stable under mild hydrolysis conditions but can be removed by acid treatment if needed.

Summary of Research Findings

  • The Boc protection step is well-documented and efficient, providing yields around 79% under mild conditions.
  • Hydrolysis of esters to carboxylic acids proceeds smoothly in aqueous methanol with lithium hydroxide, preserving the Boc group.
  • The key challenge remains the selective functionalization at the 3-position of the pyrrolidine ring and installation of the 5-methyl substituent with stereochemical control, which is addressed by starting from chiral pyrrolidine precursors or using stereoselective catalysts.
  • Purification and isolation protocols ensure high purity of the final compound, suitable for pharmaceutical or research applications.

The preparation of 3-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid thus involves a sequence of well-established organic synthesis techniques centered on Boc protection, selective functionalization, and mild hydrolysis, supported by purification and analytical characterization consistent with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will yield the free amine.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Positional Isomerism: 2- vs. 3-Substituted Benzoic Acid Derivatives

Compound : 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS: 889953-29-1)

  • Structural Difference : The benzoic acid group is attached at the 2-position of the benzene ring instead of the 3-position.
  • Acidity: The proximity of the carboxyl group to the pyrrolidine ring may alter electronic effects, slightly increasing acidity due to inductive withdrawal. Synthetic Utility: The meta-substituted derivative (target compound) is more commonly used in drug design due to favorable spatial arrangement for receptor binding.

Ring Size Variations: Piperidine vs. Pyrrolidine

Compound : 3-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}benzoic acid (CymitQuimica: 3D-FT163590)

  • Structural Difference : The pyrrolidine (5-membered ring) is replaced with a piperidine (6-membered ring).
  • Steric Environment: Piperidine’s equatorial Boc group placement may offer better steric protection for the amine compared to pyrrolidine’s constrained geometry. Stability: Piperidine derivatives generally exhibit higher thermal stability due to reduced ring puckering.

Azetidine-Based Analogs

Compound : 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid (Enamine Ltd)

  • Structural Difference : The pyrrolidine is replaced with an azetidine (4-membered ring), and the benzoic acid is attached via a methylene spacer.
  • Flexibility: The methylene linker increases distance between the aromatic and heterocyclic moieties, altering binding interactions in biological systems. Synthetic Challenges: Azetidine derivatives often require specialized conditions for Boc protection due to ring instability.

Functional Group Modifications: Trifluoromethyl and Indole Moieties

Compound : 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS: 276861-97-3)

  • Structural Difference : The pyrrolidine ring is replaced with a pyrrole, and a trifluoromethyl group replaces the Boc-protected amine.
  • Impact :
    • Electronic Effects : The electron-withdrawing trifluoromethyl group increases the acidity of the benzoic acid (pKa ~1.5 vs. ~4.2 for the target compound).
    • Biological Activity : Pyrrole rings are common in bioactive molecules (e.g., kinase inhibitors), suggesting divergent applications compared to Boc-protected amines.

Complex Heterocyclic Derivatives

Compound: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-[(1-methylindol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Molecules, 2013)

  • Structural Difference : The target compound is incorporated into a polycyclic system with indole moieties and ester groups.
  • Impact :
    • Solubility : The ester group and indole substituents reduce polarity, lowering aqueous solubility compared to the carboxylic acid derivative.
    • Synthetic Route : Copper-catalyzed reactions (e.g., CuCl₂·2H₂O in THF) yield high-purity products (98% yield) but require rigorous purification .

Biological Activity

The compound 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a derivative of benzoic acid that contains a pyrrolidine moiety, which may contribute to its biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17_{17}H23_{23}NO4_4
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 2060027-25-8

Research indicates that compounds with similar structures to this compound can influence various biological pathways:

  • Proteasomal Activity : Studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, which can be particularly relevant in aging and neurodegenerative diseases .
  • Enzyme Interaction : In silico studies suggest that compounds similar to this benzoic acid derivative can act as binders to cathepsins B and L, which are involved in protein catabolism. Enhanced activity of these enzymes was observed in cell-based assays, indicating potential applications in modulating proteostasis .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Antioxidant Activity : Compounds structurally related to this benzoic acid have demonstrated antioxidant properties, which could be beneficial in combating oxidative stress-related conditions.
  • Antiproliferative Effects : Some studies have reported antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against a range of pathogens, indicating possible uses in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoic acid derivatives:

  • Cell-Based Assays : In a study evaluating the effects of benzoic acid derivatives on human foreskin fibroblasts, significant activation of proteasomal activities was noted at concentrations as low as 5 μM. Among these compounds, those with structural similarities to this compound showed the highest bioactivity, particularly in enhancing cathepsin B and L activities .
  • Cytotoxicity Testing : Research evaluating the cytotoxic effects of various thiosemicarbazones derived from pyridine structures indicated potent antiproliferative activity against glioblastoma and breast adenocarcinoma cell lines. The findings suggest that modifications in the chemical structure can significantly enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
Benzoic Acid Derivative AProteasomal ActivityIncreased UPP and ALP activation
Compound BAntiproliferativeCytotoxic against cancer cells
Compound CAntimicrobialEffective against bacterial strains

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